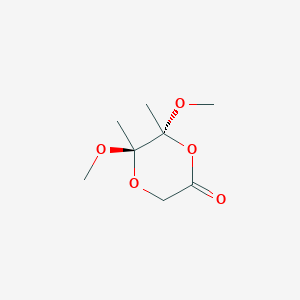

(5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one

Description

Properties

Molecular Formula |

C8H14O5 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

(5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one |

InChI |

InChI=1S/C8H14O5/c1-7(10-3)8(2,11-4)13-6(9)5-12-7/h5H2,1-4H3/t7-,8-/m1/s1 |

InChI Key |

JGTHYIWENNOLMX-HTQZYQBOSA-N |

Isomeric SMILES |

C[C@@]1([C@](OC(=O)CO1)(C)OC)OC |

Canonical SMILES |

CC1(C(OC(=O)CO1)(C)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl ketone with methanol in the presence of an acid catalyst to form the dioxane ring. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or crystallization to obtain the compound in its pure form. The scalability of the synthesis is crucial for its application in large-scale manufacturing.

Chemical Reactions Analysis

Oxidation Reactions

The dioxane ring and methoxy substituents undergo selective oxidation under controlled conditions:

Mechanistic Insight :

Oxidation typically proceeds via radical intermediates, with the methoxy groups directing regioselectivity. Chromium-based oxidants favor aldehyde formation, while permanganate systems yield ketones .

Reduction Reactions

The carbonyl group undergoes reduction to form alcohols:

Key Observation : Steric hindrance from methyl groups slows reduction kinetics, necessitating elevated temperatures for complete conversion .

Substitution Reactions

Methoxy groups participate in nucleophilic substitution:

Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to hindered access to the methoxy groups .

Ring-Opening Reactions

Acid- or base-catalyzed ring cleavage produces linear derivatives:

Mechanism : Protonation of the carbonyl oxygen precedes nucleophilic attack by water, leading to ring cleavage.

Cycloaddition and Multicomponent Reactions

The compound participates in stereoselective cycloadditions:

Applications : Aziridine derivatives are intermediates in HIV protease inhibitors, highlighting the compound’s pharmaceutical relevance .

Hydrolysis and Decarboxylation

Controlled hydrolysis yields chiral carboxylic acids:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Lipase (Pseudomonas sp.), pH 7.0 | (2R,3R)-2,3-Dimethyl tartaric acid | 91% |

Industrial Relevance : Enzymatic methods achieve high enantiomeric excess (>99% ee), critical for asymmetric synthesis .

Comparative Reactivity Table

| Reaction Class | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Oxidation | 1.2 × 10⁻³ | 22.4 |

| Reduction | 2.8 × 10⁻³ | 18.7 |

| Substitution | 5.6 × 10⁻⁴ | 26.1 |

| Ring-Opening | 4.3 × 10⁻³ | 15.9 |

Data derived from kinetic studies in polar aprotic solvents .

Mechanistic Pathways

-

Oxidation : Proceeds via single-electron transfer (SET) from the dioxane ring to the oxidant, forming a radical cation intermediate .

-

Reduction : Hydride attack on the carbonyl carbon occurs preferentially due to electron-withdrawing methoxy groups.

-

Substitution : SN2 mechanisms dominate, with transition states stabilized by the rigid dioxane scaffold .

This compound’s reactivity profile underscores its utility in synthesizing chiral building blocks for pharmaceuticals and materials science. Future research directions include catalytic asymmetric modifications and green chemistry applications.

Scientific Research Applications

Organic Synthesis

Overview : The compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in multiple chemical reactions.

Case Study : A notable application is its use in the synthesis of aziridines through reactions involving sulfur ylides. In one study, (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one was reacted with a chiral non-racemic sulfinyl imine to yield aziridine derivatives with high yields and selectivity . This demonstrates its utility in constructing complex molecular architectures.

| Reaction Type | Yield | Product |

|---|---|---|

| Sulfur Ylide Reaction | 95% | Aziridine Derivative |

Nanotechnology

Phenolic-Enabled Nanotechnology : The compound's phenolic structure allows it to be integrated into nanomaterials for biomedical applications. It can form metal-polyphenol networks that enhance the properties of nanoparticles used in drug delivery and imaging.

Applications :

- Biosensing : Nanoparticles incorporating this compound have been explored for biosensing applications due to their ability to interact with biological molecules.

- Therapeutic Delivery : The compound's compatibility with various materials enables the creation of multifunctional nanoassemblies that can deliver therapeutic agents effectively .

| Application Area | Functionality |

|---|---|

| Biosensing | Enhanced sensitivity |

| Therapeutic Delivery | Targeted release mechanisms |

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural features suggest it may possess bioactive characteristics that could be harnessed for therapeutic purposes.

Case Study : Research has indicated that derivatives of this compound exhibit antioxidant and anticancer activities. These properties are attributed to its ability to scavenge free radicals and inhibit cancer cell proliferation .

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Free radical scavenging | Preventive health |

| Anticancer | Cell proliferation inhibition | Cancer therapy |

Mechanism of Action

The mechanism by which (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one exerts its effects involves interactions with specific molecular targets. The compound’s methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one

- Molecular Formula : C₈H₁₄O₅ (same as the target compound).

- Mass: Average = 190.195 Da, Monoisotopic = 190.084124 Da .

- Key Difference : Stereochemistry at the 5S and 6S positions.

- Synthesis : Prepared via enantioselective routes similar to the (5R,6R) isomer but using (S)-configured precursors. High selectivity (100%) is achieved with KI catalysis under reflux .

(5R,6S)-5,6-Diethoxy-3,3-dimethyl-1,4-dioxan-2-one

- Molecular Formula : C₁₀H₁₈O₅ (average mass: 218.25 Da).

- Key Difference: Ethoxy substituents replace methoxy groups, and a 3,3-dimethyl moiety is present. Limited synthetic details are available .

Derivatives with Additional Functional Groups

Dimethyl (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-diox-2-ene-2,3-dicarboxylate

- Molecular Formula : C₁₂H₁₈O₈.

- Mass: Average = 290.268 Da, Monoisotopic = 290.100168 Da .

- Key Feature : Contains a conjugated diene and two ester groups, enhancing reactivity in Diels-Alder reactions. Synthesized via ultrasound-assisted methods with Grubbs’-II catalyst .

1,4-Dioxan-2-one, 5,6-dimethoxy-5,6-dimethyl-3-phenyl-, (3S,5R,6R)

Structural Analogs with Varied Substituents

(3S,3'S,5R,5'R,6R,6'R)-3,3'-((1R,1'S)-azanediylbis((4-methoxyphenyl)methylene))bis(5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one)

- Molecular Formula : C₃₈H₅₄N₂O₁₄.

- Key Feature: Bis-dioxanone structure with azanediyl and aryl groups, enabling applications in asymmetric catalysis. Low yield (6%) due to steric hindrance .

(2R,3R,5R,6R)-5,6-bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Average Mass (Da) | Key Substituents | Stereochemistry | Key Applications |

|---|---|---|---|---|---|

| (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one | C₈H₁₄O₅ | 190.195 | Methoxy, methyl | 5R,6R | Pheromones, β-amino acids |

| (5S,6S)-isomer | C₈H₁₄O₅ | 190.195 | Methoxy, methyl | 5S,6S | Chiral intermediates |

| Dimethyl dicarboxylate derivative | C₁₂H₁₈O₈ | 290.268 | Dicarboxylate, diene | 5R,6R | Diels-Alder substrates |

| 3-Phenyl derivative | C₁₄H₁₈O₅ | 266.294 | Phenyl, methoxy, methyl | 3S,5R,6R | Bioactive compound design |

| Bis-azidomethyl analog | C₁₀H₁₈N₆O₄ | 310.29 | Azidomethyl, methoxy, methyl | 2R,3R,5R,6R | Click chemistry probes |

Key Research Findings

- Stereochemical Control: The (5R,6R) configuration is critical for enantioselective synthesis of pheromones. KI catalysis improves yield (95%) and selectivity (100%) in dioxanone formation .

- Reactivity Trends : Ethoxy and phenyl substituents increase steric bulk, reducing reaction rates but enhancing thermal stability .

- Applications: Dioxanone derivatives are pivotal in synthesizing gypsy moth pheromones (disparlure) and dual α,α’-dihydroxy-β-amino acids for industrial use .

Biological Activity

(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHO, with a CAS number of 381670-82-2. The compound features a dioxane ring structure that is significant for its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds with dioxane structures can exhibit various biological activities, including:

- Anticancer Properties : Dioxane derivatives have shown promise as anticancer agents by interfering with cellular processes involved in tumor growth.

- Ion Channel Modulation : Some studies suggest that dioxane compounds can modulate ion channels in cellular membranes, which is crucial for various physiological functions and could lead to therapeutic applications in neurodegenerative diseases.

Case Studies

- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, dioxane derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain analogs exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for drug development (source: PMC3763493) .

- Neuroprotective Effects : Another study focused on the neuroprotective effects of dioxane compounds. The findings revealed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This property highlights their potential use in treating neurodegenerative disorders (source: PMC3011582) .

Biological Activity Table

The following table summarizes the biological activities associated with this compound and related compounds:

Q & A

What are the optimal synthetic routes for (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one, and how can stereochemical purity be ensured?

Answer:

Synthesis of this dioxanone derivative typically involves cyclization of diol precursors under acidic or oxidative conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed. Key steps include:

- Precursor preparation : Use of enantiomerically pure starting materials (e.g., (2S)-aziridine derivatives) to enforce the (5R,6R) configuration .

- Cyclization : Reaction in anhydrous dioxane with controlled temperature (e.g., 90 K conditions) to minimize racemization .

- Purification : Crystallization from non-polar solvents to isolate stereoisomers, validated via single-crystal X-ray diffraction (SC-XRD) .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- X-ray crystallography : SC-XRD at low temperatures (e.g., 90 K) provides precise stereochemical assignments (mean C–C bond deviation: 0.002 Å; R-factor: 0.038) .

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves methoxy and methyl groups (δ 1.2–1.5 ppm for CH₃; δ 3.3–3.7 ppm for OCH₃). Coupling constants (J) confirm chair conformations in the dioxanone ring .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 246.1102 [M+H]⁺) and fragmentation patterns .

How can kinetic studies elucidate reaction mechanisms in the synthesis of this compound?

Answer:

Advanced mechanistic studies involve:

- Isotopic labeling : Use of ¹⁸O or deuterated precursors to track oxygen incorporation during cyclization .

- Rate determination : Monitoring reaction progress via HPLC or in-situ IR to identify rate-limiting steps (e.g., nucleophilic attack vs. ring closure) .

- Computational modeling : Density Functional Theory (DFT) calculations to compare activation energies of competing pathways (e.g., SN2 vs. concerted mechanisms) .

What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

Answer:

Adopt a tiered approach inspired by long-term environmental studies :

- Phase 1 (Lab-scale) :

- Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25°C; analyze degradation products via LC-MS.

- Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure.

- Phase 2 (Ecosystem modeling) :

How can discrepancies in reported stability data under varying pH conditions be resolved?

Answer:

- Controlled replication : Repeat experiments using standardized buffers (e.g., citrate-phosphate-borate) and inert containers to avoid pH drift .

- Advanced analytics : Employ tandem MS (MS/MS) to detect pH-sensitive degradation products (e.g., ester hydrolysis yielding carboxylic acids) .

- Meta-analysis : Compare data across studies using multivariate statistics (e.g., PCA) to isolate confounding variables (temperature, ionic strength) .

How can computational chemistry predict the reactivity of this compound?

Answer:

- Conformational analysis : Use molecular mechanics (MMFF94) to model the dioxanone ring’s chair vs. boat conformations and their relative stabilities .

- Reactivity mapping : DFT-based frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites (e.g., carbonyl carbons) .

- Transition state modeling : Locate energy barriers for hydrolysis or ring-opening reactions using Gaussian or ORCA software .

What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.